molecular formula C14H12BrN3O3S B3020709 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole CAS No. 2248869-22-7

1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole

Cat. No.: B3020709
CAS No.: 2248869-22-7
M. Wt: 382.23
InChI Key: ZKAVUTPYNXXDKC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 5-methylbenzotriazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The bromine and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole.

    1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine:

Uniqueness: this compound is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O3S/c1-9-3-5-12-11(7-9)16-17-18(12)22(19,20)14-8-10(15)4-6-13(14)21-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAVUTPYNXXDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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